1-[(4-Methoxy-3-methylphenyl)methyl]piperazine
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Overview
Description
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a methoxy group and a methyl group attached to a benzyl moiety, which is further connected to a piperazine ring
Preparation Methods
The synthesis of 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring. Another method includes the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Piperazine derivatives are known for their wide range of biological activities, including potential use in pharmaceuticals for treating various conditions.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine can be compared with other similar compounds such as:
- 1-[(4-Methoxyphenyl)methyl]piperazine
- 1-[(4-Methylphenyl)methyl]piperazine
- 1-[(4-Methoxy-3-methylphenyl)methyl]piperidine
These compounds share structural similarities but differ in the presence or absence of specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications.
Properties
CAS No. |
523980-68-9 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-9-12(3-4-13(11)16-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
InChI Key |
ZUSQOSIPPUHKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNCC2)OC |
Origin of Product |
United States |
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